molecular formula C8H8F3NO B1432343 1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1345973-17-2

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Cat. No. B1432343
M. Wt: 191.15 g/mol
InChI Key: SLIPRZYFPIINFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol” is a chemical compound . It is also known as "1-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a Pd-catalyzed coupling reaction was used to form an intermediate, which was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO/c1-4(14)7-6(9)2-5(3-13-7)8(10,11)12/h2-4,14H,1H3 .


Physical And Chemical Properties Analysis

This compound appears as a colorless to yellow to brown sticky oil to semi-solid or liquid . Its molecular weight is 191.1504296 .

Scientific Research Applications

Protecting Group in Polymer Chemistry

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol, as a derivative of 2-(pyridin-2-yl)ethanol, is noted for its role as a protecting group for carboxylic acids in polymer chemistry. It is particularly effective for methacrylic acid (MAA), offering selective removal post-polymerization either chemically under alkaline conditions or thermally at temperatures above 110°C. This substance is stable under acidic conditions and resists catalytic hydrogenolysis. Its use is anticipated to be extensive within the polymer community due to its commercial availability and relatively low cost (Elladiou & Patrickios, 2012).

Synthesis of Complex Palladium Structures

The chemical is also involved in the synthesis of palladium [PdCl2(L)] complexes. These complexes are created using a variety of N-alkylpyridylpyrazole derived ligands, including the 2-(3-pyridin-2-yl-5-trifluoromethyl-pyrazol-1-yl)ethanol variant. These complexes have been characterized through X-ray diffraction and are noted for their square-planar geometry around the palladium center. The synthesis of these complexes has implications in the field of organometallic chemistry (Montoya et al., 2007).

Role in Organometallic Reactions

In organometallic chemistry, the reaction of β-diketone trifluoro-1-pyridin-2-yl-butane-1,3-dione with monosubstituted hydrazine 2-hydroxyethylhydrazine produced compounds including 2-(3-pyridin-2-yl-5-trifluoromethylpyrazol-1-yl)ethanol. This reaction is significant in the study of organometallic compounds and their potential applications (Montoya et al., 2007).

Use in Water Oxidation Catalysts

Furthermore, this compound plays a role in the synthesis of dinuclear complexes useful in water oxidation. It has been utilized in reactions involving ligands and Ru(DMSO)4Cl2 in aqueous ethanol, leading to the creation of complexes with potential applications in catalysis and renewable energy research (Zong & Thummel, 2005).

CO2 Binding via Metal-Ligand Cooperation

The compound has also been featured in the study of rhenium(I) triscarbonyl compounds. These compounds can enable CO2 binding via a formal [1,3] addition under Re–O and C–C bond formation, showcasing potential in CO2 capture and storage technologies (Stichauer et al., 2017).

Safety And Hazards

The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)7-3-2-6(4-12-7)8(9,10)11/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIPRZYFPIINFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-(Trifluoromethyl)pyridin-2-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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